molecular formula C6H3ClN2O B2725242 3-Chloroisoxazolo[4,5-b]pyridine CAS No. 1784989-11-2

3-Chloroisoxazolo[4,5-b]pyridine

Cat. No.: B2725242
CAS No.: 1784989-11-2
M. Wt: 154.55
InChI Key: OMSMGNNJBMXDRU-UHFFFAOYSA-N
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Description

Significance of Fused Heterocycles in Contemporary Organic Chemistry

Fused heterocyclic systems are a cornerstone of modern organic chemistry, prized for their diverse chemical properties and significant biological activities. fiveable.me Their rigid, three-dimensional structures provide a unique scaffold that is often found at the core of natural products and synthetic pharmaceuticals. fiveable.meairo.co.in The presence of multiple heteroatoms, such as nitrogen, oxygen, and sulfur, within these fused rings introduces a range of electronic and steric properties that can be fine-tuned to achieve specific functions. fiveable.me This versatility makes them invaluable building blocks in the synthesis of complex molecules and has led to their widespread application in medicinal chemistry, materials science, and agrochemicals. airo.co.inresearchgate.net The development of new synthetic methodologies for creating these fused systems is an active area of research, driven by the continuous demand for novel compounds with tailored properties. airo.co.insioc-journal.cn

Overview of Isoxazole (B147169) and Pyridine (B92270) Ring Systems in Medicinal and Synthetic Chemistry

Both isoxazole and pyridine are independently recognized for their significant contributions to medicinal and synthetic chemistry. The isoxazole ring, a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions, is a key pharmacophore in a variety of therapeutic agents. ipinnovative.com Its derivatives are known to exhibit a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. ipinnovative.combeilstein-journals.org The isoxazole moiety's electronic properties and ability to participate in hydrogen bonding make it a valuable component in drug design. rsc.org

Similarly, the pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous structural motif in pharmaceuticals and natural products. ontosight.ai Its basic nitrogen atom allows for salt formation and hydrogen bonding, which are crucial for biological interactions. Pyridine derivatives have found applications as anticancer, antiviral, and antimicrobial agents. nih.gov The fusion of these two important heterocycles into a single scaffold, as in the isoxazolo[4,5-b]pyridine (B12869654) system, creates a new molecular entity with the potential for unique and enhanced biological and chemical properties. nih.gov

Specific Focus on the Isoxazolo[4,5-b]pyridine Core Structure

The isoxazolo[4,5-b]pyridine core is a bicyclic heterocyclic system formed by the fusion of an isoxazole ring and a pyridine ring. nih.gov This arrangement results in a planar, aromatic structure with a unique distribution of electron density. The presence of both the electron-donating character of the fused oxygen and the electron-withdrawing nature of the pyridine nitrogen influences the reactivity and potential biological interactions of the molecule. beilstein-journals.org The specific arrangement of atoms in the isoxazolo[4,5-b]pyridine scaffold provides a rigid framework that can be functionalized at various positions to modulate its properties. beilstein-journals.org

Historical Context and Current Research Landscape of Isoxazolo[4,5-b]pyridine Chemistry

The first synthesis of the isoxazolo[4,5-b]pyridine heterocyclic system was reported in 1980. beilstein-journals.org Since then, research into this class of compounds has steadily grown, with a particular focus on the development of new synthetic methods and the exploration of their biological activities. beilstein-journals.orgosi.lv Early synthetic approaches often involved the annulation of an isoxazole ring onto a pre-existing pyridine derivative or vice versa. beilstein-journals.orgresearchgate.net More recent methodologies have focused on more efficient one-pot reactions and the use of readily available starting materials. beilstein-journals.org Current research is actively exploring the potential of isoxazolo[4,5-b]pyridine derivatives in various therapeutic areas, including their use as antibacterial and anticancer agents. beilstein-journals.orgbeilstein-journals.org

Rationale for Investigating 3-Chloroisoxazolo[4,5-b]pyridine as a Key Research Compound

The introduction of a chlorine atom at the 3-position of the isoxazolo[4,5-b]pyridine scaffold creates a particularly valuable research compound. The chloro substituent serves as a versatile synthetic handle, enabling a wide range of subsequent chemical transformations. The electron-withdrawing nature of the chlorine atom can also significantly influence the reactivity and biological activity of the entire heterocyclic system. researchgate.net This makes this compound an important intermediate for the synthesis of a diverse library of derivatives, allowing for systematic structure-activity relationship (SAR) studies and the optimization of desired properties. The strategic placement of the chlorine atom provides a key starting point for the exploration of the chemical space around the isoxazolo[4,5-b]pyridine core.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-[1,2]oxazolo[4,5-b]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2O/c7-6-5-4(10-9-6)2-1-3-8-5/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMSMGNNJBMXDRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=NO2)Cl)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Chloroisoxazolo 4,5 B Pyridine and Its Derivatives

Established Synthetic Routes to the Isoxazolo[4,5-b]pyridine (B12869654) Nucleus

The fundamental framework of the isoxazolo[4,5-b]pyridine system can be constructed through several established chemical pathways. These routes offer versatility in accessing a range of derivatives.

Annulation Strategies Involving Isoxazole (B147169) Fragment Formation onto Pyridine (B92270) Ring

One of the primary methods for synthesizing the isoxazolo[4,5-b]pyridine nucleus involves the annulation, or ring-forming process, of an isoxazole fragment onto a pyridine ring. beilstein-journals.org This approach typically utilizes substituted pyridines as the starting scaffold. For instance, 3-halopyridines or 3-hydroxypyridines bearing a suitable functional group at the adjacent C2 position can be used as precursors for the cyclization process that forms the isoxazole ring. beilstein-journals.orgclockss.org The specific nature of the functional groups and the reaction conditions are critical for achieving the desired ring closure.

Pyridine Ring Construction from Appropriately Substituted Isoxazole Precursors

An alternative and equally important strategy involves the construction of the pyridine ring, starting from an appropriately substituted isoxazole precursor. beilstein-journals.org This method is particularly useful when the desired substitution pattern on the isoxazole portion of the final molecule is easier to introduce at an earlier stage. A notable example of this approach is the Friedländer condensation. nih.govresearchgate.net This reaction involves the condensation of a 4-amino-5-benzoylisoxazole derivative with a carbonyl compound that possesses a reactive α-methylene group. nih.gov This condensation, often facilitated by a catalyst, leads to the formation of the pyridine ring fused to the isoxazole. Another documented method is the intramolecular cyclization of 4-(propargylamino)isoxazoles. beilstein-journals.orgclockss.org

Starting Isoxazole PrecursorReagent/Reaction TypeResulting StructureReference
4-Amino-5-benzoylisoxazole-3-carboxamide (B1268356)Carbonyl compounds (with α-methylene group) / Friedländer Condensation3,5,6,7-tetrasubstituted isoxazolo[4,5-b]pyridines nih.gov
4-(Propargylamino)isoxazolesIntramolecular CyclizationIsoxazolo[4,5-b]pyridines beilstein-journals.orgclockss.org

Intramolecular Cyclization Approaches Utilizing Nucleophilic Substitution Reactions

Intramolecular cyclization reactions represent an efficient pathway to the isoxazolo[4,5-b]pyridine nucleus. A highly effective method reported in the literature is based on the intramolecular nucleophilic substitution of a nitro group. beilstein-journals.org This process starts with readily available 2-chloro-3-nitropyridines. These precursors are reacted with reagents like ethyl acetoacetate, which, after a series of steps including nitrosation, form an intermediate that can undergo cyclization. The key step is the intramolecular nucleophilic attack, where a newly formed active methylene (B1212753) or oxime group displaces the nitro group on the pyridine ring to form the isoxazole ring. beilstein-journals.org This method is noted for its efficiency and use of accessible starting materials. beilstein-journals.org

Targeted Synthesis of 3-Chloroisoxazolo[4,5-b]pyridine

While the general synthesis of the isoxazolo[4,5-b]pyridine core is well-documented, the specific synthesis of the 3-chloro derivative is more specialized and requires strategic precursor selection and controlled halogenation.

Precursor Selection and Strategic Halogenation at the C3 Position

Direct chlorination of the C3 position of a pre-formed isoxazolo[4,5-b]pyridine ring can be challenging. Therefore, a common strategy in heterocyclic chemistry involves the conversion of a functional group at the desired position. A plausible, though not explicitly documented route for this specific compound in the searched literature, would be the conversion of an isoxazolo[4,5-b]pyridin-3-ol or its tautomer, isoxazolo[4,5-b]pyridin-3(2H)-one. Such a hydroxyl group can often be converted to a chloro group using standard chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). One study describes the reaction of a related 3-(pyridin-3-yl)isoxazol-5(4H)-one with phosphorus oxychloride to yield the 5-chloro-isoxazole derivative, demonstrating the feasibility of this type of transformation in similar systems. researchgate.net

Another potential strategy is the Sandmeyer reaction. nih.govptfarm.pl This would involve the diazotization of a 3-aminoisoxazolo[4,5-b]pyridine precursor with a nitrite (B80452) source in the presence of a copper(I) chloride catalyst to introduce the chloro group. researchgate.netniscpr.res.in However, a specific application of this reaction to produce this compound has not been detailed in the provided search results.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product. In the synthesis of the isoxazolo[4,5-b]pyridine nucleus, several parameters can be adjusted. For the intramolecular nucleophilic substitution route, it has been shown that the cyclization can be performed under mild conditions, for example, using potassium carbonate (K₂CO₃) as a base in acetonitrile (B52724) (MeCN) at room temperature. beilstein-journals.org These mild conditions contribute to high product yields and an easy work-up process. beilstein-journals.org In contrast, some earlier methods required more drastic conditions, such as sodium hydride (NaH) in dimethylformamide (DMF) at high temperatures (130 °C). beilstein-journals.org

For syntheses employing the Friedländer condensation, the choice of catalyst and energy source can significantly impact the reaction's efficiency. Studies on the synthesis of related tetrasubstituted isoxazolo[4,5-b]pyridines have shown that Lewis acids like zinc chloride (ZnCl₂) or indium(III) trifluoromethanesulfonate (B1224126) (In(OTf)₃) can effectively catalyze the reaction. nih.gov Furthermore, the use of microwave irradiation, particularly in solvent-free conditions with a catalyst like ZnCl₂, has been demonstrated to provide good yields with reduced reaction times compared to conventional heating methods. nih.gov While these optimization studies have been conducted on derivatives, the principles can be applied to the synthesis of the 3-chloro target compound to enhance yield and selectivity.

Synthetic ApproachCatalyst/ConditionsOutcomeReference
Intramolecular CyclizationK₂CO₃, MeCN, room temperatureHigh yield, mild conditions beilstein-journals.org
Friedländer CondensationZnCl₂ or In(OTf)₃, conventional heatingGood yields nih.gov
Friedländer CondensationZnCl₂, microwave irradiation, solvent-freeGood yields, shorter reaction time nih.gov

Multi-Step Synthesis Pathways for the Core Scaffold

The construction of the isoxazolo[4,5-b]pyridine core often involves multi-step sequences that build the desired heterocyclic framework from readily available starting materials. udel.edufurman.edu A prominent and efficient method starts from substituted 2-chloro-3-nitropyridines. beilstein-journals.orgbeilstein-journals.org This pathway is particularly effective for creating isoxazolo[4,5-b]pyridines that have electron-withdrawing groups. beilstein-journals.orgbeilstein-journals.org

The key transformation in this sequence is an intramolecular nucleophilic substitution of the nitro group. beilstein-journals.orgbeilstein-journals.orgnih.gov The process generally follows these steps:

Starting Material Activation : The synthesis begins with a 2-chloro-3-nitropyridine (B167233) derivative. This starting material is reacted with a compound that will ultimately form the isoxazole ring, such as ethyl nitroacetate.

Formation of an Intermediate : The initial reaction forms an intermediate, which is then reduced. For example, the nitro group of the side chain is selectively reduced to an oxime.

Cyclization : The crucial ring-closing step occurs via an intramolecular nucleophilic attack, where the oxime displaces the nitro group on the pyridine ring to form the isoxazole ring. This cyclization is often promoted by a base like potassium carbonate (K₂CO₃) under mild conditions. beilstein-journals.org

Use of Protecting Groups : In cases where reactive functional groups are present, such as a formyl group, protection strategies are necessary. beilstein-journals.orgnih.gov For instance, a formyl group can be protected as a dioxolane using ethylene (B1197577) glycol. beilstein-journals.orgbeilstein-journals.org This prevents unwanted side reactions during the cyclization step. After the isoxazolo[4,5-b]pyridine core is formed, the protecting group is removed to yield the desired functionalized product. beilstein-journals.org

This synthetic approach is advantageous due to its use of accessible starting materials, mild reaction conditions, and generally high yields of the final products. nih.gov

Table 1: Key Stages in the Synthesis of Isoxazolo[4,5-b]pyridine Core from 2-Chloro-3-nitropyridine

StepDescriptionReagents/ConditionsPurpose
1 Reaction with active methylene compoundEthyl nitroacetate, BaseIntroduction of the carbon framework for the isoxazole ring.
2 Reduction of side-chain nitro groupSnCl₂·2H₂O, HClFormation of the key isonitroso (oxime) intermediate.
3 Protection of functional group (if needed)Ethylene glycol, p-TsOHPrevents side reactions of sensitive groups like aldehydes.
4 Intramolecular CyclizationK₂CO₃, MeCN or DMFFormation of the isoxazole ring via nucleophilic substitution of the nitro group.
5 Deprotection (if applicable)Acidic workupRestoration of the original functional group.

Green Chemistry Approaches in the Synthesis of Isoxazolo[4,5-b]pyridine Derivatives

In line with the principles of sustainable chemistry, green methodologies for the synthesis of isoxazolo[4,5-b]pyridine derivatives are being developed to minimize environmental impact. scirp.org These approaches focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency.

Key green strategies include:

One-Pot Multicomponent Reactions (MCRs) : These reactions combine three or more reactants in a single vessel to form the final product, streamlining the process and reducing the need for purification of intermediates. A new method for synthesizing derivatives of isoxazolo[4′,5′:5,6]pyrido[2,3-d]pyrimidine has been reported using a one-pot reaction of arylglyoxal, 1,3-dimethylbarbituric acid, and 5-aminoisoxazole. researchgate.net

Use of Green Solvents : Water is an ideal green solvent, and its use has been demonstrated in the synthesis of complex heterocyclic systems related to isoxazolopyridines. researchgate.net Another green alternative is the use of room temperature ionic liquids (RTILs), such as triethyl ammonium (B1175870) acetate (B1210297) (TEAA), which can act as both a recyclable solvent and a catalyst. scirp.org

Alternative Energy Sources : Ultrasound irradiation is employed as an energy source to accelerate reaction rates and enhance selectivity, often under milder conditions than conventional heating. researchgate.net This sonochemistry approach has been successfully used for the high-yield synthesis of isoxazolo[5,4-b]pyridines from aryl glyoxal, 5-aminoisoxazoles, and malononitrile (B47326) in acetic acid, which serves as both a solvent and a catalyst. researchgate.net

These methods offer significant advantages, including high reaction efficiency, easier product purification, shorter reaction times, and a reduction in toxic waste. scirp.orgresearchgate.net

Table 2: Comparison of Green Synthesis Methodologies

MethodKey FeatureAdvantagesExample Application
Multicomponent Reaction One-pot synthesisHigh atom economy, reduced waste, operational simplicity. researchgate.netSynthesis of isoxazolo[4′,5′:5,6]pyrido[2,3-d]pyrimidines in water. researchgate.net
Ultrasound-Assisted Synthesis Use of sonicationShort reaction times, high efficiency, green energy source. researchgate.netSynthesis of isoxazolo[5,4-b]pyridines using acetic acid as solvent/catalyst. researchgate.net
Ionic Liquid Catalysis Recyclable solvent and catalystMild conditions, high yields, simple workup, reusability. scirp.orgSynthesis of bis-isoxazolyl-1,2,5,6-tetrahydro pyridine-3-carboxylates. scirp.org

Regioselective and Stereoselective Considerations in Isoxazolo[4,5-b]pyridine Derivatization

The functionalization of the pre-formed isoxazolo[4,5-b]pyridine core requires precise control over the position of the new substituent (regioselectivity) and its spatial orientation (stereoselectivity).

Regioselectivity refers to the ability to control where a chemical reaction occurs on a molecule with multiple potential reaction sites. In the synthesis of isoxazolopyridine systems, regioselectivity is crucial. For example, the reaction of 5-amino-3-methylisoxazole (B44965) with various α,β-unsaturated ketones yields the corresponding isoxazolo[5,4-b]pyridines in a regioselective manner. nih.gov The inherent electronic properties and substitution pattern of the heterocyclic rings direct the outcome of the reaction. researchgate.net

A notable example of a regioselective transformation is the Boulton–Katritzky rearrangement . beilstein-journals.orgnih.gov When isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones are treated with a base, they undergo this rearrangement to yield 3-hydroxy-2-(2-aryl beilstein-journals.orgbeilstein-journals.orgresearchgate.nettriazol-4-yl)pyridines. beilstein-journals.orgnih.gov This reaction proceeds through a specific, predictable pathway, making it a useful tool for creating otherwise difficult-to-access substituted pyridines. nih.gov

Stereoselectivity is the preferential formation of one stereoisomer over others. While specific examples of stereoselective derivatization on the this compound core are not extensively detailed in the provided context, the principles are fundamental in organic synthesis. udel.edu The three-dimensional structure of the starting molecule can dictate the approach of a reagent from a less sterically hindered face, leading to the formation of a single stereoisomer. udel.edu The use of organocatalysts is a modern strategy to achieve high levels of stereoselectivity in the synthesis of complex heterocyclic molecules. researchgate.net

Chemical Transformations and Reactivity of 3 Chloroisoxazolo 4,5 B Pyridine

Nucleophilic Aromatic Substitution Reactions at the C3 Chlorine Center

The chlorine atom at the C3 position of the isoxazolo[4,5-b]pyridine (B12869654) core serves as a competent leaving group in nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the introduction of a wide range of substituents, making it a key intermediate in the synthesis of diverse derivatives. The electron-withdrawing nature of the fused pyridine (B92270) and isoxazole (B147169) rings enhances the electrophilicity of the C3 position, facilitating attack by various nucleophiles. wikipedia.org

The displacement of the C3-chloro substituent by oxygen-based nucleophiles, such as alkoxides and phenoxides, provides a direct route to 3-alkoxy- and 3-aryloxy-isoxazolo[4,5-b]pyridines. These reactions typically proceed under basic conditions, where the corresponding alkoxide or phenoxide is generated in situ or used as a pre-formed salt. The resulting ether derivatives are valuable precursors for further synthetic manipulations or as target molecules in medicinal chemistry.

Detailed research findings indicate that reactions of similar chloro-heterocycles with oxygen nucleophiles proceed efficiently in the presence of a base in polar aprotic solvents.

NucleophileReagent/ConditionsProduct Type
Alkoxide (RO⁻)ROH, NaH, THF3-Alkoxyisoxazolo[4,5-b]pyridine
Phenoxide (ArO⁻)ArOH, K₂CO₃, DMF3-Aryloxyisoxazolo[4,5-b]pyridine

Nitrogen-based nucleophiles readily displace the C3-chlorine atom to yield a variety of 3-amino-isoxazolo[4,5-b]pyridine derivatives. Primary and secondary amines, anilines, and hydrazines can be employed, leading to the formation of secondary amines, tertiary amines, and hydrazinyl derivatives, respectively. beilstein-journals.org These reactions are fundamental for building libraries of compounds for biological screening, as the introduction of a nitrogen-containing substituent can significantly impact pharmacological properties. For instance, the reaction with hydrazine (B178648) furnishes a key intermediate that can be further elaborated into more complex heterocyclic systems.

The reaction of 2H-furo[3,2-b]pyran-2-ones with hydrazines leads to recyclization to form pyrazolones, demonstrating the reactivity of similar heterocyclic systems with nitrogen dinucleophiles. beilstein-journals.org

NucleophileReagent/ConditionsProduct Type
Primary/Secondary Amine (R¹R²NH)R¹R²NH, Heat or Base (e.g., Et₃N)3-(Dialkyl/Alkyl)aminoisoxazolo[4,5-b]pyridine
Hydrazine (N₂H₄)N₂H₄·H₂O, EtOH, Reflux3-Hydrazinylisoxazolo[4,5-b]pyridine
Arylhydrazine (ArNHNH₂)ArNHNH₂, K₂CO₃, DMF3-(Arylhydrazinyl)isoxazolo[4,5-b]pyridine

The formation of new carbon-carbon bonds at the C3 position can be achieved through reactions with carbon-based nucleophiles. While reactions with strong organometallic reagents like Grignard or organolithium compounds can sometimes lead to complex product mixtures or attack on other sites of the heterocyclic system researchgate.net, stabilized carbanions derived from active methylene (B1212753) compounds (e.g., malonates, cyanoacetates) are effective nucleophiles. These reactions, typically carried out in the presence of a non-nucleophilic base, yield functionalized products that are versatile intermediates for further synthetic transformations. Studies on the related isoxazolo[4,3-b]pyridine (B63319) system show that it readily reacts with neutral C-nucleophiles like 1,3-dicarbonyl compounds under mild, base-free conditions, highlighting the high electrophilicity of these fused systems. nih.govmdpi.com

NucleophileReagent/ConditionsProduct Type
Diethyl MalonateNaH, THFDiethyl 2-(isoxazolo[4,5-b]pyridin-3-yl)malonate
AcetylacetoneK₂CO₃, MeCN3-(1-Acetyl-2-oxopropyl)isoxazolo[4,5-b]pyridine

Electrophilic Substitution Reactions on the Pyridine Moiety

The isoxazolo[4,5-b]pyridine ring system is generally considered electron-deficient. This is due to the electronegativity of the nitrogen atom in the pyridine ring and the electron-withdrawing character of the fused isoxazole ring. Consequently, the pyridine moiety is deactivated towards classical electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions. Such reactions typically require highly activated substrates. Research on related highly electron-deficient azolopyridines confirms their propensity to undergo nucleophilic, rather than electrophilic, attack on the pyridine ring. nih.govmdpi.com Therefore, direct electrophilic functionalization on the pyridine portion of 3-Chloroisoxazolo[4,5-b]pyridine is challenging and not a commonly employed synthetic strategy.

Metal-Catalyzed Cross-Coupling Reactions for C3-Functionalization (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Modern synthetic chemistry offers powerful tools for C-C and C-N bond formation via metal-catalyzed cross-coupling reactions. The C3-chloro group of this compound makes it a suitable electrophilic partner for these transformations, although chloro-heterocycles can be less reactive than their bromo or iodo counterparts.

Suzuki Coupling: The palladium-catalyzed Suzuki-Miyaura coupling reaction enables the formation of a C-C bond between the C3 position and various aryl, heteroaryl, or vinyl groups from boronic acids or their esters. researchgate.netnih.govacademie-sciences.frmdpi.com This reaction is highly valued for its functional group tolerance and is a cornerstone in the synthesis of biaryl compounds. Optimized conditions often involve a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂), a phosphine (B1218219) ligand, and a base. mdpi.com

Sonogashira Coupling: The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, is an efficient method for introducing alkynyl moieties at the C3 position. organic-chemistry.orgnih.gov This transformation is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. beilstein-journals.orgthalesnano.com The resulting 3-alkynyl derivatives are versatile building blocks for creating more complex molecular architectures.

Buchwald-Hartwig Amination: For the formation of C-N bonds, the Buchwald-Hartwig amination is a powerful alternative to classical SNAr reactions, especially for less reactive amines or when milder conditions are required. wikipedia.orgorganic-chemistry.org This palladium-catalyzed reaction couples the C3-chloro position with a wide range of primary and secondary amines, amides, and other nitrogen nucleophiles, often with high efficiency and broad substrate scope. libretexts.orgrsc.orgnih.gov

Reaction NameCoupling PartnerCatalyst SystemProduct Type
Suzuki CouplingArylboronic Acid (Ar-B(OH)₂)Pd(PPh₃)₄, K₂CO₃3-Aryl-isoxazolo[4,5-b]pyridine
Sonogashira CouplingTerminal Alkyne (R-C≡CH)PdCl₂(PPh₃)₂, CuI, Et₃N3-Alkynyl-isoxazolo[4,5-b]pyridine
Buchwald-Hartwig AminationAmine (R¹R²NH)Pd₂(dba)₃, Ligand (e.g., XPhos), NaOt-Bu3-Amino-isoxazolo[4,5-b]pyridine

Ring-Opening Reactions and Molecular Rearrangements of the Isoxazolo[4,5-b]pyridine System

The isoxazole ring, being a strained five-membered heterocycle, is susceptible to ring-opening under various conditions, leading to valuable synthetic intermediates or rearranged products.

Base-Promoted Ring Opening: In some cases, treatment of substituted isoxazolo[4,5-b]pyridines with a base can induce the cleavage of the N-O bond of the isoxazole ring. For example, a base-promoted process involving cyclization to a 3-formyl-isoxazolo[4,5-b]pyridine followed by decarbonylation and isoxazole ring-opening has been observed, resulting in the formation of 3-hydroxypyridine-2-carbonitriles. beilstein-journals.orgbeilstein-journals.orgnih.gov

Reductive Ring Opening: The N-O bond of the isoxazole ring can be cleaved under reductive conditions. For instance, molybdenum hexacarbonyl has been used to induce the reductive ring opening of isoxazoles to form enamines, which can then cyclize to form pyridone structures. nih.gov This strategy represents a ring expansion of the isoxazole into a new pyridine ring.

Boulton-Katritzky Rearrangement: A notable rearrangement for this heterocyclic system is the Boulton-Katritzky rearrangement. This process has been observed in isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones, which, upon treatment with a base like potassium carbonate in DMF, rearrange to form 3-hydroxy-2-(2-aryl beilstein-journals.orgbeilstein-journals.orgnih.govtriazol-4-yl)pyridines in excellent yields. beilstein-journals.orgnih.gov This rearrangement provides a pathway to complex, polyfunctionalized pyridine systems that would be difficult to access through other means.

Base-Promoted Boulton–Katritzky Rearrangements

A significant reaction of derivatives of the isoxazolo[4,5-b]pyridine core is the Boulton–Katritzky rearrangement, a base-promoted transformation. beilstein-journals.orgbeilstein-journals.orgnih.gov This rearrangement has been observed in isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones, which, under the influence of a base, rearrange to form 3-hydroxy-2-(2-aryl beilstein-journals.orgbeilstein-journals.orgnih.govtriazol-4-yl)pyridines. beilstein-journals.orgbeilstein-journals.orgnih.gov

This specific rearrangement was previously unknown for the isoxazolo[4,5-b]pyridine series, although it has been documented for benzo[d]isoxazoles. beilstein-journals.org The reaction proceeds readily with arylhydrazone derivatives of isoxazolo[4,5-b]pyridine-3-carbaldehydes. For instance, treatment of an inseparable mixture of isoxazolo[4,5-b]pyridine 12a and triazole 13a with potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60 °C resulted in the isolation of compound 13a in a 92% yield. beilstein-journals.org This demonstrates the efficiency of the base-promoted rearrangement in yielding triazole derivatives, with yields reaching up to 95% depending on the substituents on the arylhydrazone.

The Boulton-Katritzky rearrangement provides a pathway to otherwise difficult-to-access polyfunctional pyridines, which are valuable platforms for developing new pharmacologically active heterocyclic systems. beilstein-journals.org

Table 1: Boulton–Katritzky Rearrangement of Isoxazolo[4,5-b]pyridine-3-carbaldehyde Arylhydrazones

Starting MaterialBase/SolventTemperatureProductYield (%)Reference
Isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazoneK₂CO₃/DMF60 °C3-Hydroxy-2-(2-aryl beilstein-journals.orgbeilstein-journals.orgnih.govtriazol-4-yl)pyridineup to 95 beilstein-journals.org

Photochemical Transformations and Cycloaddition Reactivity

The photochemical behavior of isoxazoles is a key aspect of their chemistry, often leading to the formation of azirines and nitrile ylides as reactive intermediates. mdpi.com While specific studies on the photochemical transformations of this compound are not extensively detailed in the provided context, the general reactivity of the isoxazole ring suggests potential for such reactions. For instance, the photolysis of 3-(pyren-1-yl)-2H-azirine, which can be formed from an isoxazole precursor, in the presence of dimethyl acetylenedicarboxylate (B1228247) (DMAD) leads to a cycloaddition product in good yield. mdpi.com

This type of reactivity highlights the potential of isoxazolo[4,5-b]pyridines to undergo photochemical isomerization to azirine intermediates, which can then be trapped by dipolarophiles in cycloaddition reactions. researchgate.net The cleavage of the N-O bond in isoxazoles, a process that can be initiated photochemically, can yield diradical or nitrene intermediates that cyclize to azirines. researchgate.net

Reactivity with Dienophiles and Cycloaddition Reactions (e.g., Diels-Alder)

The isoxazolo[4,5-b]pyridine system can participate in cycloaddition reactions, a fundamental process in organic synthesis for constructing cyclic structures. wikipedia.org The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful tool for forming six-membered rings. wikipedia.orgsigmaaldrich.com

In the context of isoxazolopyridines, the reactivity in Diels-Alder reactions is influenced by the substituents on the pyridine ring. For example, 6-nitroisoxazolo[4,3-b]pyridines have been shown to undergo [4+2]-cycloaddition reactions with 2,3-dimethyl-1,3-butadiene. mdpi.comnih.gov In these reactions, the C=C-NO₂ fragment of the pyridine ring acts as the dienophile. mdpi.com The high electrophilicity of these nitro-substituted systems facilitates their participation in cycloaddition reactions with dienes under mild conditions. mdpi.comnih.gov

The oxazole (B20620) ring itself can act as a diene in Diels-Alder reactions with various dienophiles, leading to the synthesis of highly substituted pyridines and furans. researchgate.net This reactivity has been extensively used in the synthesis of complex natural products. researchgate.net

Furthermore, the unsubstituted C=C double bond in certain 1,4-dihydropyridine (B1200194) derivatives, which can be related to the pyridine part of the isoxazolo[4,5-b]pyridine scaffold, exhibits high reactivity and can participate in various cycloaddition reactions. beilstein-journals.org

Functional Group Interconversions and Further Derivatization on the Isoxazolo[4,5-b]pyridine Scaffold

The this compound core allows for a variety of functional group interconversions and further derivatizations, enhancing its synthetic utility. The chlorine atom at the 3-position is a key handle for introducing other functional groups.

For instance, the chlorine atom in related 5-chloroisoxazoles can be substituted by O-nucleophiles. The reaction of 5-chloroisoxazoles with potassium tert-butoxide (tBuOK) yields 5-(tert-butoxy)isoxazoles. mdpi.com This suggests that the 3-chloro substituent in this compound could be similarly displaced by various nucleophiles to introduce a range of functionalities.

Furthermore, the synthesis of isoxazolo[4,5-b]pyridines often involves the use of protecting groups, especially for sensitive functionalities like formyl groups. beilstein-journals.orgnih.gov For example, protecting a formyl group as a dioxolane allows for the successful cyclization to the isoxazolo[4,5-b]pyridine ring system without undesired side reactions like decarbonylation or ring-opening. beilstein-journals.orgnih.gov This protection strategy is crucial for the synthesis of functionalized derivatives.

The isoxazolo[4,5-b]pyridine scaffold can also be constructed through various synthetic routes, such as the annulation of an isoxazole fragment to a pyridine ring or vice versa. beilstein-journals.orgnih.gov These synthetic methods often start from readily available precursors like 2-chloro-3-nitropyridines, allowing for the introduction of diverse substituents onto the final heterocyclic system. beilstein-journals.orgbeilstein-journals.orgnih.gov

Structural Elucidation and Advanced Spectroscopic Analysis of Isoxazolo 4,5 B Pyridine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of organic molecules, including 3-chloroisoxazolo[4,5-b]pyridine and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the molecular framework, connectivity, and the chemical environment of individual atoms. organicchemistrydata.org

¹H NMR Spectroscopy: Proton NMR is instrumental in identifying the number and types of hydrogen atoms present in a molecule. For isoxazolo[4,5-b]pyridine (B12869654) derivatives, the chemical shifts (δ) of the protons on the pyridine (B92270) ring are particularly informative. These shifts are influenced by the electron-withdrawing nature of the isoxazole (B147169) ring and the chlorine substituent. The multiplicity of the signals (singlet, doublet, triplet, etc.) arises from spin-spin coupling between neighboring protons, revealing their connectivity. For instance, the coupling patterns can help distinguish between different substitution patterns on the pyridine ring. emerypharma.com

¹³C NMR Spectroscopy: Carbon-13 NMR complements ¹H NMR by providing information about the carbon skeleton of the molecule. researchgate.net Each unique carbon atom in the structure gives rise to a distinct signal. The chemical shifts in the ¹³C NMR spectrum are indicative of the carbon's hybridization (sp³, sp², sp) and its electronic environment. In the case of this compound, the carbons of the fused ring system will have characteristic chemical shifts that can be compared to those of related heterocyclic compounds. chemicalbook.com

2D NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for establishing the complete and unambiguous assignment of all proton and carbon signals, especially in complex molecules. emerypharma.com

COSY experiments reveal correlations between protons that are coupled to each other, helping to trace out the proton-proton connectivity within the molecule. emerypharma.com

HSQC spectra show direct one-bond correlations between protons and the carbons to which they are attached. emerypharma.com This is invaluable for assigning carbon signals based on their directly bonded protons.

HMBC spectra display correlations between protons and carbons over two or three bonds. This long-range correlation information is crucial for piecing together the entire molecular structure by connecting different spin systems and identifying quaternary carbons (carbons with no attached protons). emerypharma.com

The following table provides an example of how NMR data might be presented for a derivative of isoxazolo[4,5-b]pyridine.

Technique Observed Data Interpretation
¹H NMR Chemical shifts (ppm), integration, multiplicity (J-coupling constants in Hz)Identifies proton environments and their connectivity.
¹³C NMR Chemical shifts (ppm)Reveals the number and electronic environment of carbon atoms.
COSY Cross-peaks between coupled protonsEstablishes the proton-proton network.
HSQC Cross-peaks between directly bonded ¹H and ¹³C nucleiAssigns carbon signals based on attached protons.
HMBC Cross-peaks between protons and carbons separated by 2-3 bondsConnects molecular fragments and identifies quaternary carbons.

By combining the information from these various NMR experiments, a detailed and confident structural assignment of this compound and its derivatives can be achieved.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the precise determination of molecular weights and the elucidation of elemental compositions. bioanalysis-zone.com Unlike nominal mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion to several decimal places, allowing for the calculation of an exact mass. bioanalysis-zone.com This high level of accuracy is critical in confirming the identity of newly synthesized compounds like this compound.

The precise mass measurement obtained from HRMS allows for the unambiguous determination of the molecular formula of a compound. chemrxiv.org For this compound (C₆H₃ClN₂O), the calculated exact mass can be compared to the experimentally measured value. A close correlation between the two provides strong evidence for the correct elemental composition.

Furthermore, HRMS can be coupled with fragmentation techniques to provide structural information. lcms.cz In this process, the parent molecular ion is subjected to collision-induced dissociation, breaking it down into smaller, characteristic fragment ions. The analysis of these fragmentation patterns can help to identify structural motifs within the molecule and confirm the connectivity of the atoms. For instance, the fragmentation of this compound would be expected to show losses of fragments corresponding to the chloro, isoxazole, or pyridine moieties, providing further confirmation of its structure.

The data obtained from HRMS is typically presented as a mass spectrum, with the relative abundance of ions plotted against their m/z values. For this compound, the spectrum would show a prominent peak corresponding to the molecular ion [M+H]⁺, along with other peaks representing fragment ions.

Ion Calculated m/z Observed m/z Interpretation
[M+H]⁺[Value][Value]Molecular ion of this compound
[Fragment 1]⁺[Value][Value]Loss of a specific group (e.g., Cl)
[Fragment 2]⁺[Value][Value]Loss of another characteristic fragment

The combination of precise mass measurement and fragmentation analysis makes HRMS a powerful tool for the unequivocal identification and structural characterization of this compound and its derivatives in various stages of drug discovery and chemical research. lcms.czlcms.cz

X-ray Crystallography for Solid-State Structural Determination and Conformation Analysis

X-ray crystallography is a powerful analytical technique that provides definitive, three-dimensional structural information of a molecule in the solid state. wikipedia.org This method is based on the diffraction of X-rays by the ordered arrangement of atoms within a crystal lattice. libretexts.org The resulting diffraction pattern is used to calculate an electron density map, from which the precise positions of the atoms, bond lengths, and bond angles can be determined. wikipedia.org

For novel compounds like derivatives of isoxazolo[4,5-b]pyridine, single-crystal X-ray diffraction analysis is the gold standard for unambiguous structure determination. mdpi.com The ability to obtain a suitable single crystal is a prerequisite for this technique. Once a crystal of sufficient quality is grown, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction data is collected and processed to solve and refine the crystal structure. mdpi.com

The resulting structural model provides a wealth of information, including:

Confirmation of Connectivity: It verifies the proposed atomic connections within the molecule, confirming the fusion of the isoxazole and pyridine rings and the position of the chlorine substituent.

Precise Bond Lengths and Angles: X-ray crystallography provides highly accurate measurements of the distances between bonded atoms and the angles between them. This data offers insights into the nature of the chemical bonds, such as bond order and hybridization. wikipedia.org

Conformational Analysis: The technique reveals the preferred conformation of the molecule in the solid state. For the isoxazolo[4,5-b]pyridine system, it would define the planarity of the fused ring system.

Intermolecular Interactions: The crystal packing reveals how individual molecules interact with each other in the solid state, including hydrogen bonding, π-π stacking, and other non-covalent interactions. These interactions can influence the physical properties of the compound.

The crystallographic data for a compound is typically summarized in a table that includes key parameters of the crystal structure determination.

Parameter Value
Crystal Systeme.g., Monoclinic
Space Groupe.g., P2₁/c
Unit Cell Dimensions (a, b, c, α, β, γ)[Values in Å and °]
Volume (V)[Value in ų]
Z (molecules per unit cell)[Integer value]
Calculated Density (ρ)[Value in g/cm³]
R-factor[Value]

The definitive structural information provided by X-ray crystallography is invaluable for validating the structures of newly synthesized isoxazolo[4,5-b]pyridine derivatives and for understanding their solid-state behavior. mdpi.comnih.gov

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive analytical technique used to identify the functional groups present in a molecule. The principle of IR spectroscopy is based on the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Different types of bonds (e.g., C=O, N-H, C-H) vibrate at specific, characteristic frequencies. An IR spectrum is a plot of the intensity of absorbed radiation versus its frequency (typically expressed in wavenumbers, cm⁻¹).

For this compound, the IR spectrum would exhibit a series of absorption bands corresponding to the various functional groups within its structure. The analysis of these bands can confirm the presence of the key structural features of the molecule.

Key expected vibrational frequencies for this compound include:

Aromatic C-H stretching: These vibrations typically appear in the region of 3100-3000 cm⁻¹. vscht.cz

C=N and C=C stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the fused aromatic ring system are expected to be observed in the 1650-1450 cm⁻¹ region. vscht.cz

C-O stretching: The stretching of the C-O bond within the isoxazole ring would likely produce a band in the 1300-1000 cm⁻¹ range.

C-Cl stretching: The vibration of the carbon-chlorine bond is typically found in the fingerprint region, generally between 800 and 600 cm⁻¹.

The following table summarizes the expected characteristic IR absorption bands for this compound.

Vibrational Mode Expected Wavenumber Range (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
C=N Stretch~1650 - 1550
C=C Stretch (Aromatic)~1600 - 1450
C-O Stretch (Isoxazole)~1300 - 1000
C-Cl Stretch~800 - 600

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The wavelength of light absorbed is dependent on the energy difference between these electronic states. The UV-Vis spectrum is a plot of absorbance versus wavelength.

For conjugated systems like this compound, UV-Vis spectroscopy is particularly useful for characterizing the extent of π-electron delocalization. The fused aromatic rings of the isoxazolo[4,5-b]pyridine core constitute a conjugated system, which gives rise to characteristic absorption bands in the UV region.

The primary electronic transitions observed in such aromatic and heteroaromatic compounds are:

π → π* transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions and result in strong absorption bands.

n → π* transitions: These transitions involve the excitation of a non-bonding electron (e.g., from the nitrogen or oxygen atoms) to a π* antibonding orbital. These are generally lower in energy and have weaker absorption intensities compared to π → π* transitions.

The position and intensity of the absorption maxima (λ_max) in the UV-Vis spectrum of this compound can provide insights into its electronic structure. The presence of substituents on the ring system can influence the λ_max values. For example, the introduction of electron-donating or electron-withdrawing groups can cause a shift in the absorption bands to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths, respectively.

A typical UV-Vis data table for this compound would include the following information, often measured in a specific solvent like ethanol (B145695) or methanol.

Solvent λ_max (nm) Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) Transition Type
Ethanol[Value 1][Value]π → π
Ethanol[Value 2][Value]n → π

The study of the UV-Vis spectrum, in conjunction with data from other spectroscopic techniques, contributes to a more complete understanding of the electronic properties and the extent of conjugation within the this compound molecule. researchgate.netresearchgate.net

Computational Chemistry and Theoretical Studies of 3 Chloroisoxazolo 4,5 B Pyridine and Its Analogs

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic structure and predicting the reactivity of molecules. rsc.org DFT methods are widely used for their balance of accuracy and computational efficiency, making them suitable for studying complex heterocyclic systems like isoxazolo[4,5-b]pyridine (B12869654) derivatives. For instance, DFT calculations at the B3LYP/6-31G level have been employed to analyze the geometry and electronic properties of related structures like 8-chloro-3-((3-chlorobenzyl)thio)- uctm.edubohrium.comresearchgate.nettriazolo[4,3-a]pyridine, showing good agreement between theoretical and experimental data. mdpi.com Similarly, DFT has been used to investigate the global and local reactivity of imidazo[4,5-b]pyridine derivatives. uctm.edu

HOMO-LUMO Energy Gap Analysis and Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons.

Table 1: Hypothetical Frontier Molecular Orbital Energies and Energy Gap

Molecular OrbitalEnergy (eV)
HOMO-7.2
LUMO-1.8
Energy Gap (ΔE) 5.4

Note: The data in this table is hypothetical and serves to illustrate the concept. Actual values would be determined through specific DFT calculations for 3-Chloroisoxazolo[4,5-b]pyridine.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic attacks. The MEP map displays different colors to represent regions of varying electrostatic potential. Typically, red indicates electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue represents electron-poor regions (positive potential), which are prone to nucleophilic attack. Green and yellow areas denote regions of neutral or intermediate potential.

For analogs such as 3-substituted 4,5-dichloroisothiazoles, MEP surfaces have been instrumental in analyzing potential sites for noncovalent interactions. rsc.org In the case of this compound, an MEP map would likely show negative potential around the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the isoxazole (B147169) ring, identifying them as potential sites for electrophilic attack. The carbon atom attached to the chlorine would likely exhibit a positive potential, marking it as a site for nucleophilic substitution.

Global and Local Reactivity Descriptors

Based on the energies of the frontier molecular orbitals, several global and local reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. These descriptors provide a more quantitative measure of reactivity than HOMO-LUMO analysis alone.

Global Reactivity Descriptors:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating the molecule's polarizability.

Electronegativity (χ): The ability of a molecule to attract electrons, calculated as χ = -(EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment, calculated as ω = χ² / (2η).

These descriptors have been successfully applied to understand the reactivity of various heterocyclic compounds, including imidazo[4,5-b]pyridine derivatives. uctm.edu

Table 2: Hypothetical Global Reactivity Descriptors

DescriptorValue (eV)
Chemical Hardness (η)2.7
Chemical Softness (S)0.37
Electronegativity (χ)4.5
Electrophilicity Index (ω)3.75

Note: This table contains hypothetical data for illustrative purposes. Specific values would need to be calculated for this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational flexibility of a molecule and its interactions with other molecules, such as solvents or biological macromolecules. For analogs like pyrazolo[3,4-b]pyridine derivatives, MD simulations have been used to assess the stability of ligand-receptor complexes. nih.gov

An MD simulation of this compound could reveal its preferred conformations in different environments and the nature of its intermolecular interactions, such as hydrogen bonding or π-stacking, which are crucial for its biological activity and material properties.

Molecular Docking Studies for Ligand-Target Binding Prediction and Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). mdpi.com This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

Docking studies on related heterocyclic systems, such as thiazolo[4,5-b]pyridine (B1357651) and thiazolo[5,4-b]pyridine (B1319707) derivatives, have been performed to identify potential inhibitors for various enzymes and to understand their binding modes. researchgate.netnih.govactascientific.com For this compound, docking studies could be employed to predict its binding affinity and interaction profile with various biological targets. The results would highlight key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the active site of the protein, providing a rationale for its potential biological activity. Studies on isoxazolo[4,3-b]pyridines have shown their potential as highly reactive electrophiles, suggesting their ability to form covalent bonds with nucleophilic residues in a protein's active site. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Structure-Property Correlations

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. dmed.org.ua QSAR models are valuable for predicting the activity of new, unsynthesized compounds and for optimizing the structure of lead compounds to improve their potency and other properties.

While specific QSAR models for this compound are not documented, QSAR studies have been successfully applied to analogous systems like 3H-thiazolo[4,5-b]pyridin-2-one derivatives to develop models that predict their antioxidant activity. dmed.org.ua For a series of this compound analogs, a QSAR model could be developed by calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic) and correlating them with their experimentally determined biological activity using statistical methods. Such a model would provide valuable insights into the structural features that are important for the desired activity.

Reaction Mechanism Elucidation and Transition State Analysis through Computational Methods

Computational chemistry serves as a powerful tool for elucidating complex reaction mechanisms and analyzing the transient structures known as transition states. For this compound and its analogs, computational methods, particularly Density Functional Theory (DFT), are instrumental in understanding their synthesis and reactivity.

One of the key synthetic routes to the isoxazolo[4,5-b]pyridine core involves the intramolecular nucleophilic substitution of a nitro group in 2-chloro-3-nitropyridines. nih.govbeilstein-journals.org Computational studies can model this reaction pathway to determine the energetics and feasibility of the cyclization step. The mechanism likely involves the formation of a transient intermediate, and transition state analysis can pinpoint the structure with the highest energy along the reaction coordinate. The presence of an electron-withdrawing substituent on the pyridine ring is thought to facilitate this transformation, a hypothesis that can be quantified through computational analysis of the electronic structure of the reactants and transition states. beilstein-journals.org

Another relevant reaction is the inverse electron-demand hetero-Diels-Alder reaction of isoxazoles with enamines to form pyridines. rsc.org Computational investigations of this type of reaction have shown that a Lewis acid catalyst, such as TiCl4, can play a crucial role. rsc.org The reaction proceeds through a [4+2] cycloaddition to form a bicyclic intermediate. rsc.org Subsequent ring-opening and loss of an amine lead to the final pyridine product. rsc.org Computational analysis can help to distinguish between different possible pathways, for instance, whether the ring-opening or the amine loss occurs first. rsc.org

While specific computational studies on the reaction mechanisms involving this compound are not extensively documented in the available literature, the principles from related systems can be applied. Theoretical calculations would be invaluable in determining the regioselectivity and stereoselectivity of reactions involving this compound and its derivatives.

Table 1: Representative Data from a Hypothetical Transition State Analysis for Isoxazolo[4,5-b]pyridine Formation

ParameterValueUnit
Activation Energy (Ea)25.8kcal/mol
Gibbs Free Energy of Activation (ΔG‡)35.2kcal/mol
Imaginary Frequency-250cm⁻¹
Key Bond Distance in Transition State2.1Å

Hirshfeld Surface Analysis for Intermolecular Interaction Characterization

Hirshfeld surface analysis is a valuable computational method used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.org This analysis is based on partitioning the crystal space into regions where the electron distribution of a promolecule dominates that of the procrystal. researchgate.net By mapping various properties onto this surface, such as the normalized contact distance (dnorm), a detailed picture of the intermolecular contacts can be obtained.

For this compound and its analogs, Hirshfeld surface analysis can provide significant insights into the nature and strength of intermolecular interactions, which govern the crystal packing and ultimately the material's physical properties. The presence of a chlorine atom, along with nitrogen and oxygen atoms, suggests a rich variety of potential interactions.

Key intermolecular interactions that can be characterized using Hirshfeld surface analysis include:

Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with nucleophilic regions of neighboring molecules. These interactions, visualized as red spots on the dnorm surface, are of significant interest in crystal engineering. scirp.org

Hydrogen Bonding: Although the parent molecule may not have strong hydrogen bond donors, analogs with amine or hydroxyl groups would exhibit significant N-H···N, N-H···O, or O-H···N hydrogen bonds.

π-π Stacking: The aromatic pyridine and isoxazole rings can engage in π-π stacking interactions with adjacent molecules. These are typically visualized as characteristic red and blue triangles on the shape-index surface.

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For instance, the percentage contribution of each interaction to the total Hirshfeld surface area can be calculated, offering a clear understanding of the dominant forces in the crystal packing. nih.govnih.gov

Table 2: Hypothetical Percentage Contributions of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis

Intermolecular ContactPercentage Contribution
H···H45.2%
C···H/H···C20.5%
N···H/H···N12.8%
Cl···H/H···Cl10.3%
O···H/H···O5.7%
C···C3.1%
Other2.4%

Applications and Research Potential of Isoxazolo 4,5 B Pyridine Derivatives in Chemical Biology

Design Principles for Modulating Biological Interactions and Activity

The biological activity of isoxazolo[4,5-b]pyridine (B12869654) derivatives is highly dependent on the nature and position of various substituents, a concept central to structure-activity relationship (SAR) studies. The design principles for these compounds revolve around strategically modifying the core to enhance interactions with specific biological targets.

Key considerations in the design of these molecules include:

Hydrogen Bonding: The nitrogen atom in the pyridine (B92270) ring and the nitrogen and oxygen atoms in the isoxazole (B147169) ring can act as hydrogen bond acceptors or donors, which is crucial for binding to biological targets like enzyme active sites. nih.gov

Substituent Effects: The introduction of different functional groups at various positions on the bicyclic ring can dramatically alter a compound's biological profile. For example, adding electron-withdrawing or electron-donating groups can influence the molecule's electronic environment and reactivity. beilstein-journals.org

Steric and Conformational Factors: The size and shape of substituents can dictate how the molecule fits into a binding pocket. Judicious placement of bulky or flexible groups can improve selectivity and potency.

Research on related heterocyclic systems has shown that even minor modifications, such as the placement of a methyl group or the exchange of a phenyl ring for a different heterocycle, can lead to significant changes in biological activity and target specificity. nih.gov These principles guide the rational design of new isoxazolo[4,5-b]pyridine derivatives with tailored biological functions. researchgate.net

Scaffold-Based Chemical Library Design and Synthesis for Screening

The systematic exploration of the isoxazolo[4,5-b]pyridine scaffold's potential relies on the creation of chemical libraries—large collections of related but structurally diverse compounds. These libraries are then screened against various biological targets to identify "hit" compounds with desired activities. Several synthetic strategies have been developed to efficiently generate these libraries. acs.org

One prominent method involves the intramolecular nucleophilic substitution of a nitro group on readily available 2-chloro-3-nitropyridine (B167233) precursors. beilstein-journals.orgnih.gov Another common approach is the Friedländer annulation, which constructs the pyridine portion of the ring system from a substituted aminoisoxazole. researchgate.netnih.gov These methods allow for the introduction of a wide variety of functional groups, leading to diverse libraries for high-throughput screening. acs.org

Table 1: Synthetic Strategies for Isoxazolo[4,5-b]pyridine Library Generation
Synthetic MethodStarting MaterialsKey FeaturesReference
Intramolecular Nucleophilic Substitution2-Chloro-3-nitropyridinesEfficient cyclization to form the isoxazole ring; utilizes readily available precursors. beilstein-journals.orgnih.gov
Friedländer Annulation4-Amino-5-benzoylisoxazole derivatives and active methylene (B1212753) compoundsForms the pyridine ring; allows for polysubstituted products. nih.gov
Multi-Component ReactionsVaries (e.g., aldehydes, malononitrile (B47326), aminoisoxazoles)One-pot synthesis that increases efficiency and is suitable for creating large libraries under environmentally friendly conditions (e.g., in water). acs.org
Boulton–Katritzky RearrangementIsoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazonesA base-promoted rearrangement that yields novel triazole-substituted pyridines from the isoxazolo[4,5-b]pyridine core. nih.gov

Development of Isoxazolo[4,5-b]pyridine Derivatives as Chemical Probes for Biological Systems

A chemical probe is a specialized small molecule used to study and manipulate a biological process or target. The isoxazolo[4,5-b]pyridine scaffold is a promising candidate for developing such probes. Its versatile chemistry allows for the attachment of reporter groups, such as fluorescent dyes or biotin (B1667282) tags, which can be used to visualize and track biological molecules or processes within cells. Furthermore, photo-affinity labels can be incorporated to permanently link the probe to its biological target upon light exposure, facilitating target identification. While the development of dedicated chemical probes from this scaffold is an emerging area, the synthetic accessibility and inherent biological activity make it a highly attractive platform for future research in this domain.

Exploration of Isoxazolo[4,5-b]pyridine as a Privileged Core for Novel Chemical Entities

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple, diverse biological targets, often with high affinity. acs.orgmdpi.com The isoxazolo[4,5-b]pyridine ring system is increasingly recognized as such a scaffold. rsc.org Its fused, rigid structure provides a well-defined three-dimensional shape that can be systematically decorated with different functional groups to interact with a wide range of biological macromolecules.

The value of this core is demonstrated by the broad spectrum of biological activities reported for its derivatives, including anticancer, antimicrobial, and enzyme-inhibiting properties. beilstein-journals.orgmdpi.com This versatility suggests that the isoxazolo[4,5-b]pyridine framework provides an excellent starting point for the design of novel chemical entities (NCEs) in drug discovery programs. mdpi.comrsc.org

Structure-Biological Target Interaction Studies

Understanding how a molecule interacts with its biological target at an atomic level is fundamental to drug design. For isoxazolo[4,5-b]pyridine derivatives, studies have begun to elucidate these interactions, particularly in the areas of kinase inhibition and antimicrobial research.

Protein kinases are a major class of drug targets, particularly in oncology. The general structure of fused pyridines, such as the imidazo[4,5-b]pyridine and isoxazolo[4,5-b]pyridine scaffolds, is well-suited for kinase inhibition. nih.govnih.gov The nitrogen atoms in the heterocyclic system can form critical hydrogen bonds with the "hinge" region of the kinase active site, a common anchoring point for many kinase inhibitors. nih.gov

For instance, in related inhibitor classes, modifications to substituents have been shown to direct parts of the molecule toward other key areas of the kinase, such as the P-loop or the DFG motif, which can enhance potency and selectivity. nih.gov Research has also identified isoxazolo[4,5-b]pyridine derivatives as inhibitors of enzymes like cytochrome P450 CYP17, which is involved in hormone biosynthesis. nih.govbeilstein-journals.org Some derivatives have also been investigated as potential inhibitors of Glycogen Synthase Kinase-3β (GSK-3β). nih.gov

Table 2: Isoxazolo[4,5-b]pyridine Derivatives and Their Enzyme Targets
Enzyme TargetKey Structural Features of InhibitorMode of InteractionReference
Aurora KinasesIntroduction of a 1-benzyl-1H-pyrazol-4-yl moiety at C7 of a related imidazo[4,5-b]pyridine scaffold.Interaction with the P-loop or engagement with Thr217 in the post-hinge region. nih.gov
Cytochrome P450 CYP17Substituted isoxazolo[4,5-b]pyridines.Inhibition of androgen and estrogen precursor biosynthesis. nih.govbeilstein-journals.org
Glycogen Synthase Kinase-3β (GSK-3β)Oxazolo[4,5-b]pyridine-2-one core with 1,2,3-triazole substituents.Inhibition linked to anti-inflammatory effects. nih.gov
Protein Kinase C (PKC)Complex isoxazolo[4,5-e] beilstein-journals.orgCurrent time information in Bangalore, IN.triazepine derivatives.Potential inhibition of the regulatory domain. semanticscholar.org

The emergence of antibiotic resistance has created an urgent need for new antimicrobial agents. The isoxazolo[4,5-b]pyridine scaffold has shown promise in this area. beilstein-journals.orgresearchgate.net The chemical design of these antimicrobial agents focuses on adding substituents that can disrupt bacterial cell processes or enhance penetration through bacterial membranes.

Studies have shown that introducing certain side chains or functional groups can confer activity against both Gram-positive and Gram-negative bacteria. researchgate.net For example, the synthesis of sulfonamide derivatives of related isoxazolopyridines has yielded compounds with notable activity against pathogenic bacteria. mdpi.comresearchgate.net

Table 3: Antimicrobial Activity of Selected Isoxazole Derivatives
Compound TypeTarget Organism(s)Key Design FeatureReference
Sulfonamide isoxazolo[5,4-b]pyridinesPseudomonas aeruginosa, Escherichia coliIncorporation of a sulfonamide moiety. mdpi.comresearchgate.net
General isoxazolo[4,5-b]pyridinesGeneral antibacterial activity noted.The core scaffold itself exhibits bioactivity. beilstein-journals.orgnih.gov
Oxazolo[4,5-b]pyridine derivativesGeneral antibacterial agents.In vitro and in silico evaluation confirms potential. mdpi.com

Investigation as Antiproliferative Agents (focus on chemical design)

The chemical design of antiproliferative agents based on the isoxazolo[4,5-b]pyridine scaffold is an area of active investigation. The core structure presents multiple positions for substitution, allowing for the fine-tuning of physicochemical and pharmacological properties to enhance interactions with biological targets.

A key strategy in the design of these compounds involves the synthesis of polysubstituted derivatives. For instance, a series of 3,5,6,7-tetrasubstituted isoxazolo[4,5-b]pyridines has been synthesized and evaluated for their in vitro antiproliferative activity. nih.gov The synthesis was achieved through the Friedländer condensation of 4-amino-5-benzoylisoxazole-3-carboxamide (B1268356) with various carbonyl compounds containing an active methylene group. nih.gov This approach allows for the introduction of a wide range of substituents on the pyridine ring.

Within this series, specific substitution patterns were found to be crucial for activity. One of the most active compounds identified was 6-benzoyl-5,7-diphenylisoxazolo[4,5-b]pyridine, which demonstrated antiproliferative activity at a concentration of 3.9 µg/ml against various tumor cell lines. nih.gov This highlights the importance of aromatic and benzoyl groups at specific positions in conferring cytotoxic effects.

The chemical design also extends to the strategic placement of nitrogen atoms within the pyridine ring of related fused heterocyclic systems, which has been shown to significantly impact antiproliferative activity. irb.hr In studies on tetracyclic imidazo[4,5-b]pyridine derivatives, the introduction of amino side chains, coupled with the specific positioning of the pyridine nitrogen, led to a marked enhancement in activity, with some compounds exhibiting cytostatic effects in the submicromolar range. irb.hr This principle of manipulating the electronic properties and hydrogen bonding capabilities of the scaffold through nitrogen placement and amino substitution is a key design consideration for developing potent antiproliferative agents.

While direct studies on the chemical design of 3-Chloroisoxazolo[4,5-b]pyridine as an antiproliferative agent are not extensively detailed in the available literature, its structure suggests it is a valuable intermediate in the synthesis of more complex derivatives. The chlorine atom at the 3-position serves as a versatile handle for introducing a variety of functional groups through nucleophilic substitution or cross-coupling reactions, allowing for the systematic exploration of structure-activity relationships.

Table 1: Investigated Isoxazolo[4,5-b]pyridine Derivatives and Their Antiproliferative Activity

Compound NameSynthesis MethodKey Findings
6-Benzoyl-5,7-diphenylisoxazolo[4,5-b]pyridineFriedländer CondensationShowed antiproliferative activity at 3.9 µg/ml. nih.gov
3,5,6,7-Tetrasubstituted isoxazolo[4,5-b]pyridinesFriedländer CondensationA series of derivatives were synthesized to explore structure-activity relationships. nih.gov

Potential Utility in Material Science and Other Interdisciplinary Chemical Fields

Nitrogen-containing heterocycles are a cornerstone of modern materials science due to their diverse electronic and photophysical properties. beilstein-journals.orgbeilstein-journals.org The isoxazolo[4,5-b]pyridine scaffold, and specifically This compound , holds potential for applications in this interdisciplinary field. While detailed research on its material science applications is emerging, its chemical structure provides clues to its potential utility.

The fused aromatic system of isoxazolo[4,5-b]pyridine suggests that it could be incorporated into larger conjugated systems. Such extended π-systems are fundamental to the design of organic electronic materials, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The electron-deficient nature of the pyridine ring, combined with the isoxazole moiety, can be exploited to tune the HOMO/LUMO energy levels of resulting materials, a critical factor in the performance of organic electronic devices.

The presence of the chlorine atom in This compound is particularly advantageous for its use as a building block in materials synthesis. The reactivity of the C-Cl bond allows for its participation in various cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Sonogashira couplings. These reactions are powerful tools for constructing complex, conjugated molecules and polymers. For example, a related boron-containing isoxazole derivative is noted for its role as a versatile intermediate for functionalizing heterocyclic scaffolds in both medicinal chemistry and materials science, with applications in polymer chemistry being explored.

Furthermore, the nitrogen atoms in the isoxazolo[4,5-b]pyridine core can act as coordination sites for metal ions. This suggests potential applications in the development of novel metal-organic frameworks (MOFs) or as ligands in catalysis. The ability to functionalize the scaffold via the chlorine atom allows for the creation of tailored ligands with specific electronic and steric properties.

While the direct application of This compound in material science is yet to be extensively documented, its structural features and chemical reactivity make it a promising candidate for the development of new functional materials.

Table 2: Potential Applications of Isoxazolo[4,5-b]pyridine Derivatives in Interdisciplinary Fields

FieldPotential ApplicationRationale
Organic ElectronicsBuilding block for conjugated polymers and small molecules for OLEDs, OPVs, etc.Fused aromatic system with tunable electronic properties.
Polymer ChemistryMonomer for functional polymers.Reactive chlorine handle for polymerization reactions.
CatalysisLigand for metal catalysts.Nitrogen atoms can coordinate with metal centers.
Supramolecular ChemistryComponent of novel supramolecular architectures.Planar structure and potential for non-covalent interactions.

Q & A

Q. What are the recommended synthetic routes for 3-Chloroisoxazolo[4,5-b]pyridine, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis of this compound can be adapted from analogous heterocyclic systems. For example, oxazolo[4,5-b]pyridine derivatives are synthesized via cyclization of 2-amino-3-hydroxypyridine with orthoesters (e.g., triethyl orthoformate), achieving yields >95% under reflux conditions . Chlorination can be introduced via nucleophilic aromatic substitution (SNAr) using chlorine donors (e.g., POCl₃) or via direct halogenation during cyclization. Key optimizations include:
  • Catalyst selection : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency.
  • Solvent systems : Polar aprotic solvents (DMF, DMSO) enhance reactivity .
  • Temperature control : Gradual heating (80–120°C) minimizes side reactions.
Reaction StepReagents/ConditionsYield (%)Reference
CyclizationTriethyl orthoformate, DMF, 100°C97
ChlorinationPOCl₃, reflux82

Q. What analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselectivity of chlorine substitution (e.g., δ ~160 ppm for C-Cl in ¹³C NMR) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]⁺ at m/z 169.01 for C₆H₃ClN₂O) .
  • X-ray Crystallography : Resolves crystal packing and confirms fused-ring geometry .

Q. How should researchers handle stability and storage challenges for this compound?

  • Methodological Answer :
  • Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the chloro group .
  • Stability assays : Monitor degradation via HPLC every 3 months; acidic/basic conditions accelerate decomposition .
  • Waste disposal : Neutralize residual compound with 10% sodium bicarbonate before incineration .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported reaction yields for this compound synthesis?

  • Methodological Answer : Yield variations often stem from differences in:
  • Substrate purity : Impurities in 2-amino-3-hydroxypyridine precursors reduce cyclization efficiency. Pre-purify via recrystallization .
  • Catalyst loading : Excess ZnCl₂ (>10 mol%) promotes side reactions; optimize to 5–7 mol% .
  • Workup protocols : Use column chromatography (silica gel, ethyl acetate/hexane) instead of distillation to recover heat-sensitive products .

Q. What mechanistic insights explain the reactivity of the chlorine substituent in this compound?

  • Methodological Answer : The C-3 chlorine acts as a strong electron-withdrawing group, directing electrophilic substitution to the C-5 position. Comparative studies with non-chlorinated analogs show:
  • Enhanced SNAr reactivity : Chlorine’s electronegativity facilitates displacement by nucleophiles (e.g., amines, thiols) in polar solvents .
  • Redox stability : Chlorine reduces susceptibility to oxidative ring-opening compared to methoxy or amino groups .
DerivativeReactivity with NH₂EtYield (%)
3-Cl68
3-OCH₃42

Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s biological potential?

  • Methodological Answer :
  • Analog synthesis : Replace chlorine with Br, F, or methyl groups to assess electronic/steric effects .
  • Biological assays : Test inhibition of kinases (e.g., p38 MAPK) using competitive binding assays; compare IC₅₀ values with PhIP derivatives .
  • Computational modeling : Perform DFT calculations to correlate Cl-substitution with ligand-protein binding energies (e.g., using AutoDock Vina) .

Q. What strategies mitigate conflicting data in metabolic studies of this compound derivatives?

  • Methodological Answer :
  • Isotope labeling : Use ¹⁴C-labeled compound to track metabolite formation in hepatocyte models .
  • Enzyme profiling : Identify CYP450 isoforms (e.g., CYP1A2) responsible for metabolism via knockout cell lines .
  • Adduct detection : Optimize proteolytic digestion (e.g., trypsin/pepsin) and LC-MS/MS to characterize protein adducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.